molecular formula C17H27NO3 B2441712 4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide CAS No. 2034242-19-6

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Cat. No.: B2441712
CAS No.: 2034242-19-6
M. Wt: 293.407
InChI Key: CBYDRDQNXUKQLX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.407. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Properties

Research on polyamides derived from compounds structurally related to "4-(tert-butyl)-N-(2,3-dimethoxy-2-methylpropyl)benzamide" showcases the synthesis and characterization of novel polymers. For instance, Hsiao et al. (2000) synthesized a series of noncrystalline polyamides with significant thermal stability, demonstrating the potential of tert-butyl and dimethoxy substituents in the design of high-performance materials (Hsiao, Yang, & Chen, 2000). These polymers exhibited useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, indicating their potential application in environments requiring materials with high thermal resistance.

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis, compounds containing tert-butyl groups have been explored for their utility in asymmetric synthesis and catalysis. For example, Imamoto et al. (2012) investigated rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the utility of tert-butyl groups in developing enantioselective catalysts (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). This research illustrates the role of tert-butyl substituents in enhancing the performance of catalytic systems for the synthesis of chiral compounds.

Materials Science and Application

The incorporation of tert-butyl and dimethoxy groups in materials science is evident in the synthesis and application of novel compounds with specific functionalities. For example, organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides substituted with tert-butyl groups have been explored for their unique gelating abilities and fluorescent properties, indicating potential applications in sensors and optoelectronic devices (Wu, Xue, Shi, Chen, & Li, 2011).

Properties

IUPAC Name

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-16(2,3)14-9-7-13(8-10-14)15(19)18-11-17(4,21-6)12-20-5/h7-10H,11-12H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDRDQNXUKQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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